BMVC

概要

説明

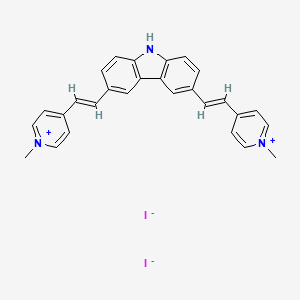

3,6-ビス(1-メチル-4-ビニルピリジニウム)カルバゾールジヨージド (BMVC) は、生体内でG-四重鎖構造を検出できる蛍光性小分子として知られています。 G-四重鎖は、グアニンリッチな核酸に形成される四本鎖の二次構造であり、this compoundはこれらの構造、特にMYCプロモーターG-四重鎖に結合する際に高い特異性を示すことが示されています .

準備方法

BMVCは、3,6-ジブロモカルバゾールから合成されます。 合成経路は、3,6-ジブロモカルバゾールと1-メチル-4-ビニルピリジニウムヨージドを特定の条件下で反応させて目的の生成物を生成することを含みます . This compoundの工業的生産方法は広く文書化されていませんが、調製は一般的に標準的な有機合成技術を含みます。

化学反応の分析

BMVCは、次のような様々な化学反応を起こします。

酸化: this compoundは特定の条件下で酸化することができますが、この反応に関する詳細な研究は限られています。

置換: this compoundは、特に求核剤の存在下で置換反応を起こす可能性があります。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤などがあります。

科学研究への応用

This compoundは、幅広い科学研究への応用があります。

化学: this compoundは、核酸中のG-四重鎖構造を検出するための蛍光プローブとして使用されます。

生物学: 転写サイレンサーとして機能するMYCプロモーターG-四重鎖を含む研究に使用されます。

産業: This compound-12C-Pなどのthis compound誘導体は、抗真菌活性を示しており、抗真菌剤としての可能性を秘めています.

科学的研究の応用

G-Quadruplex Binding and Cancer Research

BMVC is primarily recognized for its ability to selectively bind to G-quadruplex (G4) DNA structures, which are implicated in the regulation of oncogenes. The compound has shown promising results in:

- Selective Binding : this compound exhibits a high binding affinity for G4 structures compared to duplex DNA. This property makes it an effective fluorescent probe for detecting G4 formations within cellular environments .

- Inhibition of MYC Expression : Studies indicate that this compound can repress MYC gene expression in human breast cancer cell lines by stabilizing G4 structures at the MYC promoter region. This action disrupts transcriptional processes that are vital for cancer cell proliferation .

Table 1: Binding Affinity and Selectivity of this compound

| Structure Type | Binding Affinity (Kd) | Selectivity |

|---|---|---|

| G4 DNA | High | Yes |

| Duplex DNA | Low | No |

| MYC Promoter G4 | Very High | Yes |

Fluorescent Imaging Techniques

This compound has been developed as a fluorescent marker for cancer cells due to its unique photophysical properties:

- Fluorescence Lifetime Imaging Microscopy (FLIM) : The compound allows for the visualization of G4 structures in live cells by utilizing its longer fluorescence decay times (≥ 2.4 ns) upon interaction with G4 DNA. This method enhances the detection sensitivity in various cancer cell lines compared to normal cell lines .

- Clinical Applications : Preliminary studies suggest that this compound can aid in diagnosing cancers by differentiating between malignant and non-malignant tissues based on fluorescence intensity variations .

Development of Derivatives for Enhanced Properties

Researchers have synthesized derivatives of this compound to improve its binding characteristics and therapeutic potential:

- This compound-12C-Br : This derivative incorporates a dodecyl chain, enhancing its hydrophobicity and surfactant properties, which facilitate its application in drug delivery systems and emulsification processes .

- o-BMVC : Another derivative designed specifically for cellular imaging has demonstrated superior binding affinity to G4 structures and is being explored for its diagnostic capabilities in clinical settings .

Table 2: Properties of this compound Derivatives

| Derivative Name | Key Features | Application Area |

|---|---|---|

| This compound | High G4 binding affinity | Cancer diagnostics |

| This compound-12C-Br | Enhanced emulsification properties | Drug delivery systems |

| o-BMVC | Superior imaging capabilities | Clinical diagnostics |

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives in various experimental settings:

- Detection of G4 Structures : A study utilized custom DNA microarrays to assess the binding selectivity of this compound across multiple G4 sequences, confirming its preferential binding to specific oncogene promoters over others .

- Cancer Cell Imaging : In a pilot imaging study, o-BMVC was used to visualize G4 foci in cancer cells, revealing a significant increase in fluorescence signals compared to normal cells. This finding supports the potential use of o-BMVC as a diagnostic tool in oncology .

- Therapeutic Implications : Research indicates that by stabilizing G4 structures with this compound, there is a potential pathway to inhibit critical oncogenes, thus providing a novel therapeutic strategy against certain cancers .

作用機序

BMVCは、核酸中のG-四重鎖構造に結合することによりその効果を発揮します。結合には、G-四重鎖との複合体の形成が伴い、this compoundは最適なスタッキング相互作用のために、G-テトラッドに合わせて立体構造を調整します。 この結合は、G-四重鎖構造を安定化し、MYC癌遺伝子などの遺伝子発現の抑制につながる可能性があります . This compoundの誘導体であるthis compound-12C-Pは、ミトコンドリアに蓄積することが判明しており、ミトコンドリアの機能不全と活性酸素種の増加を引き起こし、細胞死につながります .

類似化合物の比較

This compoundは、G-四重鎖構造に対する高い特異性と親和性においてユニークです。類似の化合物には以下のようなものがあります。

ピリドスタチン: 高い特異性を持つ別のG-四重鎖結合リガンド。

BRACO-19: 癌研究で使用されるG-四重鎖安定剤。

TMPyP4: G-四重鎖に結合するポルフィリン誘導体。this compoundは、その蛍光特性により、生体内のG-四重鎖構造を検出するための貴重なツールとなっています

類似化合物との比較

BMVC is unique in its high specificity and affinity for G-quadruplex structures. Similar compounds include:

Pyridostatin: Another G-quadruplex binding ligand with high specificity.

BRACO-19: A G-quadruplex stabilizer used in cancer research.

TMPyP4: A porphyrin derivative that binds to G-quadruplexes. This compound stands out due to its fluorescent properties, making it a valuable tool for detecting G-quadruplex structures in vivo

生物活性

BMVC (3,6-Bis(1-methyl-4-vinylpyridinium) is a compound that has garnered attention for its dual role as a fluorescent probe and an anti-cancer agent. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

This compound exhibits significant biological activity primarily through its interaction with G-quadruplex (G4) DNA structures. These structures are often located in the promoter regions of oncogenes, such as MYC, and play a crucial role in regulating gene expression. The binding of this compound to G4 DNA inhibits the transcription of these oncogenes, thereby reducing tumor growth in various cancer models .

Key Mechanisms:

- Selective Binding: this compound selectively binds to G-quadruplex DNA over double-stranded DNA, enhancing its utility as a molecular probe in biological systems.

- Fluorescence Properties: The compound's fluorescent characteristics enable real-time imaging of G4 structures in live cells, facilitating cancer research .

- Telomerase Inhibition: this compound has been shown to suppress telomerase activity, leading to the induction of cellular senescence in cancer cells, which is vital for tumor suppression .

Applications in Cancer Research

This compound's ability to target G-quadruplexes makes it particularly valuable in oncology. Its applications include:

-

Cancer Diagnostics:

- The o-BMVC test has been explored for diagnosing thyroid nodules with high accuracy rates. In a pilot study, it demonstrated a diagnostic accuracy of 94.1% and a sensitivity of 73.9% .

- The test was able to discriminate between benign and malignant cases effectively, suggesting its potential for clinical decision-making .

-

Therapeutic Use:

- This compound has shown promise as an anti-cancer agent by inhibiting the expression of oncogenes and inducing cell death in cancerous tissues .

- Studies indicate that this compound accumulates preferentially in tumor tissues compared to normal tissues, making it an attractive candidate for targeted cancer therapy .

Case Studies

Several studies have illustrated the efficacy of this compound in various contexts:

Research Findings

Recent research has focused on elucidating the structural interactions between this compound and G-quadruplexes:

- Binding Affinity: NMR studies revealed that this compound binds to the MYC G4 with high specificity and affinity, forming distinct complexes that inhibit transcriptional activity .

- Fluorescence Dynamics: The fluorescence intensity of this compound increases significantly upon binding to DNA, which can be utilized for imaging applications in live-cell studies .

特性

IUPAC Name |

3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N3.2HI/c1-30-15-11-21(12-16-30)3-5-23-7-9-27-25(19-23)26-20-24(8-10-28(26)29-27)6-4-22-13-17-31(2)18-14-22;;/h3-20H,1-2H3;2*1H/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOQWAUFKGFWLH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C=CC2=CC3=C(C=C2)NC4=C3C=C(C=C4)C=CC5=CC=[N+](C=C5)C.[I-].[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=C(C=C1)/C=C/C2=CC3=C(NC4=C3C=C(C=C4)/C=C/C5=CC=[N+](C=C5)C)C=C2.[I-].[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25I2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

657.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。